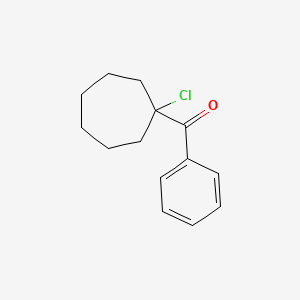
(1-Chlorocycloheptyl)phenylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(1-Chlorocycloheptyl)phenylmethanone is an organic compound characterized by a cycloheptyl ring substituted with a chlorine atom and a phenyl group attached to a methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chlorocycloheptyl)phenylmethanone typically involves the chlorination of cycloheptanone followed by a Friedel-Crafts acylation reaction with benzoyl chloride. The reaction conditions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
-
Chlorination of Cycloheptanone
Reagents: Cycloheptanone, Chlorine gas
Conditions: The reaction is carried out in the presence of a solvent like carbon tetrachloride (CCl4) at room temperature.
Product: 1-Chloro-cycloheptanone
-
Friedel-Crafts Acylation
Reagents: 1-Chloro-cycloheptanone, Benzoyl chloride
Catalyst: Aluminum chloride (AlCl3)
Conditions: The reaction is conducted under anhydrous conditions at low temperatures.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and optimizing the yield.
化学反応の分析
Types of Reactions
(1-Chlorocycloheptyl)phenylmethanone undergoes various chemical reactions, including:
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium
Products: Corresponding carboxylic acids or ketones
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Conditions: Anhydrous conditions
Products: Alcohols or alkanes
-
Substitution
Reagents: Nucleophiles such as hydroxide ions (OH-), amines
Conditions: Basic medium
Products: Substituted derivatives
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophiles like hydroxide ions and amines. The reactions are typically carried out under controlled temperatures and anhydrous conditions to ensure the desired product formation.
科学的研究の応用
(1-Chlorocycloheptyl)phenylmethanone has several scientific research applications:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in studying reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of bioactive compounds.
-
Medicine
- Explored for its potential therapeutic properties.
- Studied as a lead compound in drug discovery and development.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new catalysts and reagents.
作用機序
The mechanism of action of (1-Chlorocycloheptyl)phenylmethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1-Chloro-cycloheptyl)-methanol
- (Chloromethyl)cyclohexane
- Bis-(1-chloro-cycloheptyl)-diazene
Uniqueness
(1-Chlorocycloheptyl)phenylmethanone is unique due to its specific structural features, such as the presence of both a cycloheptyl ring and a phenyl group attached to a methanone moiety. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
特性
分子式 |
C14H17ClO |
|---|---|
分子量 |
236.73 g/mol |
IUPAC名 |
(1-chlorocycloheptyl)-phenylmethanone |
InChI |
InChI=1S/C14H17ClO/c15-14(10-6-1-2-7-11-14)13(16)12-8-4-3-5-9-12/h3-5,8-9H,1-2,6-7,10-11H2 |
InChIキー |
UYTWXRGEDJYPFI-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)(C(=O)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![n-[(2-Bromomethyl)thiophene-3-sulfonyl]pyrrole](/img/structure/B8357432.png)
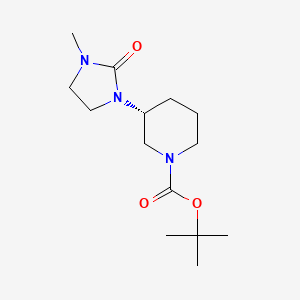
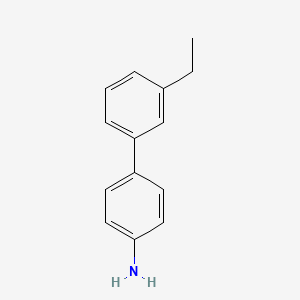
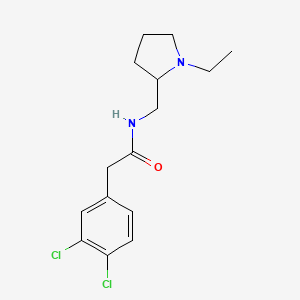
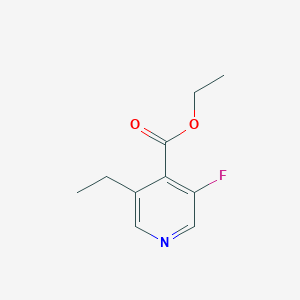

![2-Methoxy-8-piperazin-1-yl-[1,5]-naphthyridine](/img/structure/B8357493.png)




![[2-(1-Amino-cyclopropyl)-pyridin-4-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B8357519.png)


